methyl 5-formyl-1H-indazole-3-carboxylate

Description

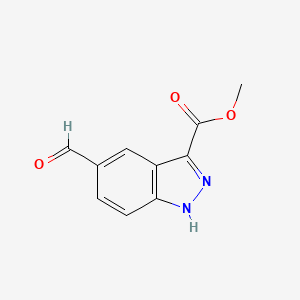

Structure

3D Structure

Properties

IUPAC Name |

methyl 5-formyl-1H-indazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-15-10(14)9-7-4-6(5-13)2-3-8(7)11-12-9/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPHPQEMONGPIKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NNC2=C1C=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90648071 | |

| Record name | Methyl 5-formyl-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1033772-29-0 | |

| Record name | Methyl 5-formyl-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Characterization of Methyl 5-formyl-1H-indazole-3-carboxylate

Abstract

Methyl 5-formyl-1H-indazole-3-carboxylate is a heterocyclic compound featuring the indazole scaffold, a privileged structure in modern medicinal chemistry. Derivatives of 1H-indazole-3-carboxylic acid are pivotal intermediates in the synthesis of various pharmaceuticals, including anti-emetic agents like granisetron and anti-tumor drugs such as lonidamine.[1] The presence of a reactive formyl group at the C5 position and a methyl ester at the C3 position makes this molecule a highly versatile building block for the development of compound libraries aimed at discovering novel therapeutic agents.[2][3] This guide provides a comprehensive framework for the systematic physicochemical characterization of this compound, outlining essential experimental protocols and the scientific rationale behind them. Adherence to these methodologies is critical for ensuring data integrity, reproducibility, and the successful application of this molecule in research and drug development workflows.

Molecular Identity and Theoretical Profile

A foundational understanding of a compound begins with its structural and theoretical properties. This information serves as the reference against which all subsequent experimental data are validated.

Chemical Structure and Identifiers

-

IUPAC Name: this compound

-

Molecular Formula: C₁₀H₈N₂O₃[4]

-

Canonical SMILES: C1=CC2=C(C=C1C=O)NNC2=C(OC)=O

-

Chemical Structure:

Calculated Physicochemical Properties

Before empirical analysis, computational tools provide valuable estimates of a molecule's properties. These calculations are derived from the compound's chemical formula and structure.

| Property | Value | Rationale & Context |

| Molecular Weight | 204.18 g/mol | Calculated from the molecular formula (C₁₀H₈N₂O₃). This value is the target for mass spectrometry verification. |

| Exact Mass | 204.0535 Da | The monoisotopic mass, critical for high-resolution mass spectrometry (HRMS) to confirm elemental composition. |

| Hydrogen Bond Donors | 1 | The N-H group of the indazole ring can donate a hydrogen bond. |

| Hydrogen Bond Acceptors | 4 | The two ester oxygens, the aldehyde oxygen, and the pyrazole-type nitrogen are potential hydrogen bond acceptors. |

| Topological Polar Surface Area (TPSA) | 78.68 Ų | This value suggests moderate cell permeability, a key consideration in drug design. |

| logP (Octanol-Water Partition Coefficient) | ~1.5 - 2.0 (Predicted) | This predicted value indicates a degree of lipophilicity, suggesting potential solubility in organic solvents and lipids.[5] |

Experimental Protocols for Physicochemical Characterization

The following section details the essential experimental workflows for confirming the identity, purity, structure, and physical properties of this compound. The causality behind methodological choices is emphasized to ensure robust and reliable data generation.

Identity and Purity Assessment Workflow

Confirming the molecular weight and assessing the purity of a new batch of a compound is the first critical step in any experimental campaign. This workflow ensures that the material used for subsequent assays is indeed the correct molecule and is free from significant impurities that could confound results.

Caption: Workflow for initial purity and identity validation.

-

Objective: To quantify the purity of the compound by separating it from potential impurities.

-

Methodology:

-

Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in acetonitrile. Dilute to a working concentration of 50 µg/mL with the initial mobile phase composition.

-

Instrumentation: A standard HPLC system equipped with a C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) and a UV detector.

-

Mobile Phase:

-

Solvent A: Water with 0.1% formic acid (for protonation and improved peak shape).

-

Solvent B: Acetonitrile with 0.1% formic acid.

-

-

Gradient Elution: Start with a 95:5 (A:B) mixture, ramping to 5:95 (A:B) over 15 minutes. This broad gradient is effective for separating compounds with a range of polarities.

-

Detection: Monitor at 254 nm and 280 nm, wavelengths where aromatic and conjugated systems typically absorb.

-

Analysis: Purity is calculated based on the area percentage of the main peak relative to the total peak area.

-

-

Trustworthiness: The use of a gradient ensures the elution of both polar and non-polar impurities. Monitoring at multiple wavelengths mitigates the risk of missing impurities that do not absorb strongly at a single wavelength.

-

Objective: To confirm the molecular weight of the compound.

-

Methodology:

-

Technique: Liquid Chromatography-Mass Spectrometry (LC-MS) using Electrospray Ionization (ESI) in positive ion mode is preferred. ESI is a soft ionization technique that minimizes fragmentation, and the basic nitrogens on the indazole ring readily accept a proton.

-

Sample Infusion: The eluent from the HPLC can be directly infused into the mass spectrometer.

-

Data Acquisition: Scan for a mass range of m/z 100-500.

-

Expected Result: The primary ion observed should be the protonated molecule [M+H]⁺ at m/z 205.06. A smaller adduct, such as the sodium adduct [M+Na]⁺ at m/z 227.04, may also be present.

-

Structural Elucidation

Once purity and mass are confirmed, spectroscopic methods are employed to verify the precise atomic arrangement and bonding of the molecule.

-

Objective: To confirm the carbon-hydrogen framework of the molecule.

-

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO is an excellent solvent for many heterocyclic compounds and allows for the observation of exchangeable protons like N-H.[6]

-

¹H NMR Acquisition:

-

Expected Signals:

-

~14.0 ppm (singlet, 1H): The acidic N-H proton of the indazole ring.[6]

-

~10.1 ppm (singlet, 1H): The aldehyde proton (-CHO).

-

~8.0-8.5 ppm (aromatic protons, 3H): The protons on the benzene ring will be shifted downfield due to the electron-withdrawing effects of the formyl and indazole ring system. Their splitting patterns (doublets, singlets) will confirm their relative positions.

-

~3.9 ppm (singlet, 3H): The methyl protons of the ester group (-OCH₃).[6]

-

-

-

¹³C NMR Acquisition:

-

Expected Signals:

-

~187 ppm: Aldehyde carbonyl carbon.

-

~163 ppm: Ester carbonyl carbon.

-

~110-145 ppm: Aromatic and indazole ring carbons.

-

~52 ppm: Methyl ester carbon.

-

-

-

-

Expertise: The choice of DMSO-d₆ is deliberate. Unlike chloroform-d, it does not obscure the aromatic region and reliably shows the N-H proton, which provides definitive proof of the indazole tautomer.

-

Objective: To identify the key functional groups present in the molecule.

-

Methodology:

-

Technique: Attenuated Total Reflectance (ATR) is a modern, simple method requiring minimal sample preparation.

-

Expected Peaks:

-

~3200-3300 cm⁻¹ (broad): N-H stretching of the indazole ring.

-

~1720-1740 cm⁻¹ (strong, sharp): C=O stretching of the methyl ester.

-

~1680-1700 cm⁻¹ (strong, sharp): C=O stretching of the aromatic aldehyde.

-

~1600, 1450-1500 cm⁻¹: C=C stretching within the aromatic and indazole rings.

-

~1200-1300 cm⁻¹: C-O stretching of the ester group.

-

-

Determination of Physical Properties

-

Objective: To determine the temperature range over which the solid compound transitions to a liquid.

-

Methodology:

-

Preparation: A small amount of the dry, crystalline solid is packed into a capillary tube.

-

Analysis: The tube is placed in a calibrated melting point apparatus and heated slowly (1-2 °C/min) near the expected melting point.

-

Measurement: The range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire solid is liquefied.

-

-

Significance: A sharp melting point range (e.g., < 2 °C) is a strong indicator of high purity. For comparison, the parent compound 1H-indazole-3-carboxylic acid has a high melting point of 262-271 °C.[7]

-

Objective: To determine the solubility of the compound in solvents relevant to biological and chemical applications.

-

Methodology:

-

Solvent Selection: Test solubility in a panel of solvents, including:

-

Aqueous: Phosphate-buffered saline (PBS) pH 7.4.

-

Organic (Polar): Ethanol, Methanol.

-

Organic (Aprotic): Dimethyl sulfoxide (DMSO), Dichloromethane (DCM).

-

-

Procedure (Thermodynamic Solubility): Add a known excess of the solid compound to a fixed volume of each solvent. Agitate the mixture at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

-

Quantification: Centrifuge the samples to pellet the undissolved solid. The supernatant is then diluted and analyzed by HPLC with a calibration curve to determine the concentration of the dissolved compound.

-

-

Data Presentation:

| Solvent | Predicted Solubility | Rationale |

| Water / PBS (pH 7.4) | Insoluble to very low | The molecule is largely non-polar, lacking ionizable groups for aqueous solubility.[5] |

| Ethanol / Methanol | Soluble | The molecule can engage in hydrogen bonding with alcohol solvents.[5] |

| Dichloromethane | Soluble | A good solvent for many moderately polar organic compounds.[5] |

| DMSO | Highly Soluble | DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic molecules. |

Synthetic Utility and Application in Drug Discovery

The true value of a building block like this compound lies in its potential for chemical modification. The distinct reactivity of its functional groups allows for the targeted synthesis of diverse molecular architectures.

Caption: Synthetic pathways originating from the core scaffold.

The indazole scaffold is a cornerstone of many kinase inhibitors due to its ability to form key hydrogen bonds in the hinge region of ATP-binding sites. The aldehyde function at the C5 position is particularly valuable, as it can be converted into a wide array of other functional groups, serving as a handle for modifying the solvent-exposed region of a potential drug candidate to fine-tune properties like selectivity and metabolic stability.[8]

References

-

PubChem. methyl 1H-indazole-3-carboxylate. National Center for Biotechnology Information. Available from: [Link]

-

ChemBK. Methyl 1H-indazole-3-carboxylate. Available from: [Link]

-

Der Pharma Chemica. Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Available from: [Link]

-

Shaanxi Bloom Tech Co., Ltd. What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals?. Available from: [Link]

- Google Patents. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.

-

RSC Advances. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. Available from: [Link]

-

ResearchGate. Synthesis of methyl 1-(4-aminophenyl)-1H-indazole-3-carboxylate for use in coupling with synthesized para-ureido carboxylic acids. Available from: [Link]

Sources

- 1. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]

- 2. bloomtechz.com [bloomtechz.com]

- 3. researchgate.net [researchgate.net]

- 4. calpaclab.com [calpaclab.com]

- 5. chembk.com [chembk.com]

- 6. 1H-indazole-3-carboxylic acid methyl ester | 43120-28-1 [chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 8. An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles - RSC Advances (RSC Publishing) DOI:10.1039/C8RA01546E [pubs.rsc.org]

An In-depth Technical Guide to Methyl 5-formyl-1H-indazole-3-carboxylate: Synthesis, Characterization, and Potential Applications

Introduction: The Indazole Scaffold in Modern Drug Discovery

Core Synthesis Strategy: A Two-Step Approach

The synthesis of methyl 5-formyl-1H-indazole-3-carboxylate can be logically approached in two main stages:

-

Synthesis of the core intermediate: Methyl 1H-indazole-3-carboxylate.

-

Regioselective formylation: Introduction of the aldehyde group at the C-5 position of the indazole ring.

This section will provide a detailed, step-by-step methodology for this synthetic pathway, explaining the rationale behind the choice of reagents and conditions.

Part 1: Synthesis of Methyl 1H-indazole-3-carboxylate (CAS: 43120-28-1)

The precursor, methyl 1H-indazole-3-carboxylate, is a known compound with CAS number 43120-28-1.[4] It can be synthesized from its corresponding carboxylic acid, 1H-indazole-3-carboxylic acid (CAS: 4498-67-3).[5]

Experimental Protocol: Esterification of 1H-Indazole-3-carboxylic Acid

This protocol is based on a standard acid-catalyzed esterification method.

-

Materials:

-

1H-Indazole-3-carboxylic acid

-

Methanol (reagent grade)

-

Thionyl chloride (SOCl₂) or concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Suspend 1H-indazole-3-carboxylic acid in methanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Cool the mixture in an ice bath.

-

Slowly add thionyl chloride or a catalytic amount of concentrated sulfuric acid. The addition of thionyl chloride is often preferred as it drives the reaction to completion by producing gaseous byproducts.

-

After the addition is complete, heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the organic phase under reduced pressure to yield crude methyl 1H-indazole-3-carboxylate.

-

Purify the crude product by recrystallization or column chromatography to obtain the pure ester.

-

Causality Behind Experimental Choices:

-

The use of an acid catalyst (H₂SO₄ or generated HCl from SOCl₂) is essential to protonate the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Refluxing the reaction mixture increases the reaction rate, allowing it to reach completion in a reasonable timeframe.

-

The neutralization step with sodium bicarbonate is crucial to quench the acid catalyst and remove any unreacted carboxylic acid.

Part 2: Regioselective Formylation of Methyl 1H-indazole-3-carboxylate

The introduction of a formyl group onto an aromatic ring is a fundamental transformation in organic synthesis. For the formylation of the indazole ring system, several methods can be considered. The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[6][7][8]

Proposed Experimental Protocol: Vilsmeier-Haack Formylation

-

Reagents:

-

Methyl 1H-indazole-3-carboxylate

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM) or 1,2-dichloroethane (DCE)

-

Aqueous sodium acetate or sodium hydroxide solution

-

-

Procedure:

-

In a three-necked flask under an inert atmosphere (e.g., nitrogen or argon), cool a solution of DMF in the chosen solvent to 0 °C.

-

Add phosphorus oxychloride dropwise to the stirred DMF solution, maintaining the temperature at 0 °C. This in situ generates the Vilsmeier reagent, a chloroiminium salt.[8]

-

After the addition is complete, allow the mixture to stir at 0 °C for a further 30 minutes.

-

Add a solution of methyl 1H-indazole-3-carboxylate in the same solvent to the Vilsmeier reagent.

-

Heat the reaction mixture to reflux and monitor by TLC.

-

Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

-

Basify the aqueous solution with sodium hydroxide or sodium acetate to hydrolyze the intermediate iminium salt.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

-

Combine the organic extracts, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to isolate this compound.

-

Rationale for Regioselectivity:

The formylation of 1H-indazoles under Vilsmeier-Haack conditions is expected to occur preferentially at the C5 or C7 position of the benzene ring, which are activated by the fused pyrazole ring. The precise regioselectivity can be influenced by steric and electronic factors. For unsubstituted 1H-indazole, formylation often occurs at the C3 position, but since this position is already substituted in our starting material, the reaction will be directed to the benzene ring. The electron-donating nature of the pyrazole ring directs electrophilic substitution to the attached benzene ring.

Alternative Formylation Methods:

-

Duff Reaction: This method uses hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium.[9] It is particularly effective for activated aromatic compounds like phenols but can also be applied to some heterocycles.

-

Reimer-Tiemann Reaction: This reaction employs chloroform in a basic solution to formylate phenols and other activated aromatic rings through a dichlorocarbene intermediate.[10][11] Its application to indazoles is less common and may lead to a mixture of products.

Visualization of the Synthetic Workflow

Caption: Synthetic pathway to this compound.

Physicochemical and Spectroscopic Characterization

While experimental data for the target molecule is not available, its properties can be predicted based on its structure and data from related compounds.

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₁₀H₈N₂O₃ |

| Molecular Weight | 204.18 g/mol |

| Appearance | Likely a solid at room temperature |

| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. |

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the indazole ring, a singlet for the methyl ester protons around 3.9 ppm, and a singlet for the aldehyde proton downfield, typically between 9.5 and 10.5 ppm. The NH proton of the indazole ring will appear as a broad singlet at a chemical shift greater than 10 ppm.

-

¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbons of the ester and aldehyde groups (typically in the 160-190 ppm range), as well as signals for the aromatic carbons of the indazole ring.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), the C=O stretch of the aldehyde (around 1700 cm⁻¹), and the C=O stretch of the ester (around 1720 cm⁻¹).

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound.

Potential Applications in Drug Discovery and Chemical Biology

The introduction of a formyl group provides a versatile chemical handle for further synthetic modifications. The aldehyde functionality can be readily converted into a variety of other functional groups, making this compound a valuable building block for generating a library of diverse indazole derivatives.

Diagram of Potential Derivatizations

Caption: Potential synthetic transformations of the 5-formyl group.

Given the broad spectrum of biological activities associated with the indazole scaffold, these derivatives could be screened for a variety of therapeutic targets, including but not limited to:

-

Anticancer agents: Many indazole derivatives have shown potent anticancer activity.[2][12]

-

Kinase inhibitors: The indazole core is a common feature in many kinase inhibitors.

-

Antifungal agents: Some substituted indazoles have demonstrated significant antifungal activity.[13]

-

Anti-inflammatory agents: Indazole derivatives have been investigated for their anti-inflammatory properties.[3]

Safety and Handling

As with any new chemical entity, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times. The reagents used in its synthesis, particularly phosphorus oxychloride and thionyl chloride, are corrosive and moisture-sensitive and require careful handling.

Conclusion

While this compound may not be a commercially available compound, this technical guide provides a robust and scientifically grounded pathway for its synthesis and characterization. By leveraging established synthetic methodologies for the construction of the indazole core and its subsequent functionalization, researchers can access this and other novel indazole derivatives. The versatility of the 5-formyl group as a synthetic handle opens up a wide array of possibilities for creating diverse chemical libraries for screening in drug discovery programs, further expanding the therapeutic potential of the indazole scaffold.

References

-

Organic Chemistry Portal. (n.d.). Indazole synthesis. Retrieved from [Link]

- Chandrasekhar, T., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica, 4(3), 1311-1316.

-

ResearchGate. (n.d.). (A) Synthesis of methyl 1-(4-aminophenyl)-1H-indazole-3-carboxylate for use in coupling with synthesized (B) para-ureido carboxylic acids 7a–7k. (C) Synthesis of N-phenylindazole diarylureas 8a–k. Retrieved from [Link]

- Google Patents. (n.d.). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.

-

PubChem. (n.d.). methyl 1H-indazole-3-carboxylate. Retrieved from [Link]

- RSC Advances. (2018). An optimized procedure for direct access to 1 H -indazole-3-carboxaldehyde derivatives by nitrosation of indoles. RSC Advances. DOI:10.1039/C8RA01546E.

-

Grokipedia. (n.d.). Duff reaction. Retrieved from [Link]

-

University of Groningen research portal. (2006). and 2-Substituted Indazoles. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. Retrieved from [Link]

-

Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved from [Link]

-

Allen. (n.d.). Reimer Tiemann Reaction Mechanism: Conditions & Applications. Retrieved from [Link]

- RSC Publishing. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. DOI:10.1039/D3RA04309F.

-

PubMed. (n.d.). Discovery of novel indazole-linked triazoles as antifungal agents. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 1H‐indazole derivatives. Retrieved from [Link]

-

Sciencemadness.org. (n.d.). the reimer-tiemann reaction. Retrieved from [Link]

-

ResearchGate. (2022). (PDF) Study of the Addition Mechanism of 1 H -Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Chemsrc. (n.d.). Indazole-3-carboxylic acid. Retrieved from [Link]

-

PubMed Central. (n.d.). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Retrieved from [Link]

-

Thieme. (2024). Regioselective C3-Formylation of 2H-Indazoles Using Selectfluor under Microwave-Assisted Conditions. Retrieved from [Link]

-

PubMed. (2019). Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis. Retrieved from [Link]

-

Organic Reactions. (n.d.). Exploring the Reimer-Tiemann Reaction: History and Scope. Retrieved from [Link]

-

Indian Academy of Sciences. (n.d.). Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Retrieved from [Link]

-

Misostudy. (2019). NEET Chemistry | Reimer-Tiemann Reaction | Important Formulas | In English. Retrieved from [Link]

-

YouTube. (2025). Vilsmeier–Haack reaction of indole. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. research.rug.nl [research.rug.nl]

- 4. methyl 1H-indazole-3-carboxylate | C9H8N2O2 | CID 657476 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Indazole-3-carboxylic acid | CAS#:4498-67-3 | Chemsrc [chemsrc.com]

- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]

- 8. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 9. grokipedia.com [grokipedia.com]

- 10. Reimer Tiemann Reaction Mechanism: Conditions & Applications [allen.in]

- 11. organicreactions.org [organicreactions.org]

- 12. researchgate.net [researchgate.net]

- 13. Discovery of novel indazole-linked triazoles as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

spectroscopic data (NMR, IR, MS) of methyl 5-formyl-1H-indazole-3-carboxylate

An In-Depth Technical Guide to the Spectroscopic Characterization of Methyl 5-formyl-1H-indazole-3-carboxylate

For researchers, scientists, and drug development professionals, the precise and unambiguous structural elucidation of novel chemical entities is the bedrock of discovery. This compound is a key heterocyclic building block, valued for its versatile functionality that allows for further chemical modification in the synthesis of complex pharmaceutical agents. The indazole core is a prominent scaffold in medicinal chemistry, known for its presence in compounds with a wide range of biological activities.

This guide provides a comprehensive, field-proven framework for the spectroscopic characterization of this compound. As a senior application scientist, the focus here is not merely on the data itself, but on the causality behind the expected spectral features and the logic of an integrated analytical approach. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to build a complete and verifiable portrait of the molecule.

Molecular Structure and Spectroscopic Overview

The first step in any analysis is to understand the molecule's architecture. This compound possesses three key regions that will produce characteristic spectroscopic signals:

-

The 1H-Indazole Core: A bicyclic aromatic system containing two nitrogen atoms. The position of the N-H proton is a critical feature that distinguishes it from the 2H-indazole isomer.[1][2]

-

The Methyl Ester Group (-COOCH₃): Located at the 3-position, this group has two distinct components—a carbonyl carbon and a methyl group—each with a predictable spectral signature.

-

The Formyl Group (-CHO): An aldehyde at the 5-position, which is a strong electron-withdrawing group. Its unique proton and carbon will appear in highly characteristic regions of the NMR spectra, and its carbonyl stretch will be evident in the IR spectrum.

Below is the annotated molecular structure, which will be referenced throughout this guide.

Caption: Annotated structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

NMR spectroscopy is the most powerful tool for the complete structural assignment of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial relationships of atoms.[2] For indazole derivatives, NMR is crucial for distinguishing between N-1 and N-2 isomers.[2]

Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent, typically DMSO-d₆ or CDCl₃. DMSO-d₆ is often preferred for indazoles as it reliably allows for the observation of the exchangeable N-H proton.

-

Internal Standard: Tetramethylsilane (TMS) is used as the internal standard, with its signal set to 0.00 ppm.

-

Acquisition: Record spectra on a 400 MHz or higher field spectrometer. For ¹³C NMR, a proton-decoupled experiment is standard. DEPT-135 or APT experiments can be run to differentiate carbon types (C, CH, CH₂, CH₃).

¹H NMR Spectral Analysis (Predicted)

The proton NMR spectrum provides a precise count of the different types of protons and their neighboring environments.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale & Notes |

| N1-H | ~13.0 - 14.0 | broad singlet (br s) | 1H | The indazole N-H proton is acidic and often appears as a broad signal at a very low field, especially in DMSO-d₆. This signal will disappear upon a D₂O shake. |

| H-formyl (CHO) | ~10.1 - 10.3 | singlet (s) | 1H | Aldehyde protons are highly deshielded due to the anisotropy of the carbonyl group and its electron-withdrawing nature. Expected to be a sharp singlet as it has no adjacent protons.[3] |

| H4 | ~8.5 - 8.7 | singlet (s) or narrow doublet | 1H | This proton is ortho to the electron-withdrawing formyl group and part of the fused ring system, leading to a significant downfield shift. Its multiplicity will depend on the coupling constant with H6, which may be small. |

| H7 | ~8.1 - 8.3 | doublet (d) | 1H | Deshielded due to its proximity to the heterocyclic ring nitrogen. Appears as a doublet from coupling to H6. |

| H6 | ~7.8 - 8.0 | doublet (d) | 1H | Appears as a doublet from coupling to H7. Its chemical shift is influenced by the formyl group at the para position. |

| O-CH₃ | ~3.9 - 4.1 | singlet (s) | 3H | A characteristic sharp singlet for the methyl ester protons. |

¹³C NMR Spectral Analysis (Predicted)

The carbon spectrum reveals the number of unique carbon environments and provides insight into the electronic nature of the functional groups.

| Carbon Assignment | Predicted δ (ppm) | Rationale & Notes |

| C-formyl (CHO) | ~190 - 195 | Aldehyde carbonyl carbons are highly deshielded and appear in a characteristic downfield region. |

| C-ester (C=O) | ~160 - 165 | Ester carbonyl carbons are also deshielded but appear upfield relative to aldehyde carbonyls. |

| C3a, C7a | ~140 - 145 | Bridgehead carbons in the indazole ring system. |

| C3, C5 | ~130 - 138 | Aromatic carbons directly attached to electron-withdrawing substituents (ester and formyl groups). |

| C4, C6, C7 | ~110 - 128 | Aromatic CH carbons. Their precise shifts are influenced by the substituents on the ring. |

| O-CH₃ | ~52 - 55 | The methyl carbon of the ester group. |

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy excels at identifying the specific functional groups present in a molecule by detecting the vibrations of their bonds. For this compound, the carbonyl region is particularly diagnostic.

Experimental Protocol: Attenuated Total Reflectance (ATR)

-

Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.

-

Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

IR Spectral Interpretation (Predicted)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity | Notes |

| ~3300 - 3100 | N-H Stretch | Indazole N-H | Medium, Broad | The broadness is due to hydrogen bonding in the solid state. |

| ~3100 - 3000 | C-H Stretch | Aromatic C-H | Medium | Characteristic of the C-H bonds on the benzene ring portion. |

| ~2850 & ~2750 | C-H Stretch (Fermi Doublet) | Aldehyde C-H | Weak | A pair of weak bands that are highly characteristic of an aldehyde C-H bond. |

| ~1720 - 1730 | C=O Stretch | Ester Carbonyl | Strong | The ester carbonyl typically appears at a higher frequency. |

| ~1690 - 1705 | C=O Stretch | Aldehyde Carbonyl | Strong | The aldehyde carbonyl is conjugated with the aromatic ring, which lowers its stretching frequency relative to a simple aliphatic aldehyde. This distinct, strong peak alongside the ester C=O is a key feature. |

| ~1620 & ~1450 | C=C Stretch | Aromatic Ring | Medium-Strong | Skeletal vibrations of the indazole ring. |

| ~1250 - 1200 | C-O Stretch | Ester C-O | Strong | Asymmetric C-O-C stretch of the ester group. |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, corroborates the molecular structure.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

-

Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for this molecule, typically producing the protonated molecular ion [M+H]⁺.

-

Analysis: A Time-of-Flight (TOF) or Orbitrap mass analyzer provides high-resolution data, allowing for the determination of the elemental formula.

MS Data Analysis (Predicted)

-

Molecular Formula: C₁₀H₈N₂O₃

-

Exact Mass: 204.0535

-

Molecular Weight: 204.18 g/mol

The primary ion observed in positive-ion ESI-MS would be the protonated molecule:

-

[M+H]⁺: m/z 205.0608

Predicted Fragmentation Pathway:

Tandem MS (MS/MS) experiments would reveal the structural connectivity. Key fragmentation losses are predictable based on the functional groups.

Caption: Predicted ESI-MS/MS fragmentation pathway.

-

Loss of a Methoxy Radical (•OCH₃): A common fragmentation for methyl esters, leading to an acylium ion. This results in a fragment with m/z 174.0553.

-

Loss of Carbon Monoxide (CO): Following the initial loss, the resulting fragment can lose carbon monoxide from the formyl group, a characteristic fragmentation for aldehydes, yielding a fragment at m/z 146.0604.

Integrated Spectroscopic Workflow

Confirming a structure requires a holistic approach where each piece of data validates the others. The workflow below illustrates this self-validating system.

Caption: Integrated workflow for structural elucidation.

Conclusion

The spectroscopic characterization of this compound is a clear and logical process when approached systematically. The combination of NMR, IR, and MS provides a detailed and cross-validated structural confirmation. The key diagnostic features are the unique aldehyde signals in both ¹H and ¹³C NMR, the two distinct carbonyl stretches in the IR spectrum, and the predictable fragmentation pattern in the mass spectrum. This guide provides the foundational expertise and authoritative grounding for researchers to confidently identify this valuable chemical intermediate and similar heterocyclic structures in their work.

References

- A Spectroscopic Showdown: Distinguishing 1H- and 2H-Indazole Isomers. Benchchem.

- Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. PMC - NIH.

- Efficient MW-Assisted Synthesis, Spectroscopic Characterization, X-ray and Antioxidant Properties of Indazole Derivatives. MDPI.

- Synthesis molecular docking and DFT studies on novel indazole derivatives. PMC - NIH.

-

Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Available from: [Link]

-

Direct and selective alkylation of indazole-3-carboxylic acid for the preparation of synthetic cannabinoids and metabolites. Diva-Portal.org. Available from: [Link]

-

Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. MDPI. Available from: [Link]

Sources

An In-depth Technical Guide to the Commercial Availability of Methyl 5-formyl-1H-indazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Versatile Building Block

Methyl 5-formyl-1H-indazole-3-carboxylate is a heterocyclic compound of significant interest within the medicinal chemistry and drug discovery sectors. Its unique bifunctional structure, featuring a reactive aldehyde and a methyl ester on the indazole scaffold, makes it a highly valuable starting material and intermediate for the synthesis of complex molecular architectures. The indazole core itself is a well-established pharmacophore, present in a wide array of biologically active compounds, including anti-tumor, anti-inflammatory, and anti-HIV agents.[1] This guide provides a detailed overview of the commercial availability of this compound, alongside essential technical information regarding its synthesis and applications, to empower researchers in their procurement and experimental design processes.

Chemical Identity and Properties

Correctly identifying a chemical is the foundational step for procurement and research. The primary identifiers and key properties for this compound are detailed below.

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 864763-75-5 |

| Molecular Formula | C₁₀H₈N₂O₃ |

| Molecular Weight | 204.18 g/mol |

| Typical Appearance | Solid (Varies by supplier) |

| Common Purity | ≥95% |

Commercial Availability and Procurement

While a niche compound, this compound is available from several specialized chemical suppliers that cater to the research and development market. The availability can vary, with some suppliers offering it as a stock item while others synthesize it on demand. Below is a summary of representative commercial sources.

It is critical for researchers to request a certificate of analysis (CoA) from the supplier to verify the identity and purity of the compound before use.

| Supplier | Product Name/Number | Purity | Available Quantities |

| Key Organics | 125134 | N/A | Inquire |

| Amadis Chemical | Amadis-0309995 | N/A | Inquire |

| A2B Chem | AB131984 | N/A | Inquire |

| BLD Pharm | BD120124 | N/A | Inquire |

Note: The table above is not exhaustive and is intended to provide a starting point for sourcing. "N/A" indicates that this information was not publicly available and requires direct inquiry with the supplier.

The procurement workflow for specialized reagents like this involves several key decision points, which are outlined in the diagram below.

Caption: Synthetic utility of the bifunctional indazole building block in drug discovery.

Conclusion

This compound is a specialized but accessible chemical intermediate with significant potential for accelerating drug discovery programs. While not a common stock item for all major suppliers, it is available through several specialized chemical providers. Its strategic importance is underscored by the prevalence of the indazole scaffold in modern medicine. By understanding its commercial landscape, synthetic background, and diverse applications, researchers can effectively leverage this powerful building block to engineer the next generation of therapeutic agents.

References

-

Shaanxi Bloom Tech Co., Ltd. (2024). What are the main applications of 1H-Indazole-3-carboxylic acid methyl ester in pharmaceuticals? Available at: [Link]

- Google Patents. (2021). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.

-

Wang, Y., et al. (2023). Discovery of 2H-Indazole-3-carboxamide Derivatives as Novel Potent Prostanoid EP4 Receptor Antagonists for Colorectal Cancer Immunotherapy. Journal of Medicinal Chemistry. Available at: [Link]

-

Swamy, G. N., et al. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Der Pharma Chemica. Available at: [Link]

-

Cenmed. 5 Methyl 1H Indazole 3 Carboxylic Acid 5Mg. Available at: [Link]

-

Al-Ostoot, F. H., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. Available at: [Link]

-

Organic Chemistry Portal. Indazole synthesis. Available at: [Link]

- Google Patents. (2004). US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid.

Sources

purity and analysis of methyl 5-formyl-1H-indazole-3-carboxylate

An In-Depth Technical Guide to the Purity and Analysis of Methyl 5-formyl-1H-indazole-3-carboxylate

Foreword: The Critical Role of a Key Intermediate

This compound is a heterocyclic building block of significant interest in medicinal chemistry and drug development. The indazole scaffold is a privileged structure found in numerous pharmacologically active compounds, including anti-cancer agents and 5-HT3 antagonists.[1][2][3] As a key intermediate, the purity and comprehensive characterization of this molecule are not merely a matter of quality control; they are foundational to the safety, efficacy, and reproducibility of the final Active Pharmaceutical Ingredient (API).[4][5]

This guide provides a holistic framework for the analysis and purity determination of this compound. It moves beyond simple procedural descriptions to explain the underlying scientific principles and regulatory context, empowering researchers and drug development professionals to establish robust, self-validating analytical systems. The methodologies described herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, which represent the global benchmark for pharmaceutical quality.[6][7]

Foundational Principles: An Integrated Analytical Strategy

A robust analytical strategy for a pharmaceutical intermediate is a multi-faceted approach where different techniques provide complementary information. The goal is not just to quantify the main component but to create a comprehensive impurity profile—detecting, identifying, and quantifying all expected and unexpected components.[4][8][9]

The overall workflow begins with structural confirmation and proceeds through purity assessment, impurity identification, and quantification of non-chromatographic impurities like water and residual solvents.

Caption: Integrated workflow for the analysis of a pharmaceutical intermediate.

Chromatographic Analysis: The Cornerstone of Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the primary technique for determining the purity and assay of pharmaceutical intermediates due to its high resolution, sensitivity, and quantitative accuracy.[5][10][11]

Expertise: Causality in Method Development

The goal is to develop a stability-indicating HPLC method capable of separating the main peak from all potential impurities, including starting materials, by-products, and degradation products. For an indazole derivative with aromatic and polar functional groups (formyl, ester, N-H), reverse-phase HPLC is the logical choice.

-

Column Selection: A C18 stationary phase is a versatile starting point, offering excellent hydrophobic retention for the indazole core. Particle size (e.g., 3.5 µm or smaller) should be chosen to maximize efficiency and peak resolution.

-

Mobile Phase: A gradient of a buffered aqueous phase (e.g., phosphate or formate buffer, pH 2.5-3.5) and an organic modifier (acetonitrile or methanol) is necessary. The acidic pH suppresses the ionization of the carboxylic acid that could result from ester hydrolysis and sharpens the peak shape of the indazole N-H proton. Acetonitrile is often preferred for its lower UV cutoff and viscosity.

-

Detection: The conjugated aromatic system of the indazole ring provides strong UV absorbance. A photodiode array (PDA) detector is ideal, as it allows for peak purity analysis and selection of the optimal monitoring wavelength (likely around 254 nm or a local maximum).

Protocol: HPLC Purity and Assay Determination

This protocol is a validated starting point and must be verified for suitability.

A. Reagent and Mobile Phase Preparation

-

Mobile Phase A: Prepare a 20 mM potassium phosphate buffer. Adjust pH to 3.0 with phosphoric acid. Filter through a 0.22 µm filter.

-

Mobile Phase B: HPLC-grade Acetonitrile.

-

Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B.

B. Chromatographic Conditions

| Parameter | Recommended Setting |

| Column | C18, 150 mm x 4.6 mm, 3.5 µm |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | PDA at 254 nm |

| Injection Volume | 5 µL |

| Gradient Program | Time (min) |

C. Sample Preparation

-

Assay Standard: Accurately weigh ~10 mg of reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent (Concentration: ~100 µg/mL).

-

Assay Sample: Prepare the sample in the same manner as the standard.

-

Purity Sample: Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask. Dissolve and dilute to volume with diluent (Concentration: ~1 mg/mL). This higher concentration is used to accurately detect impurities at low levels (e.g., 0.05%).

Trustworthiness: A Self-Validating System

System Suitability Testing (SST) ensures the chromatographic system is performing adequately before sample analysis begins.

| SST Parameter | Acceptance Criteria | Rationale |

| Tailing Factor (T) | 0.8 ≤ T ≤ 1.5 | Ensures peak symmetry, critical for accurate integration. |

| Theoretical Plates (N) | > 2000 | Measures column efficiency and separation power. |

| Repeatability (%RSD) | ≤ 1.0% for 5 replicate injections of the standard | Confirms the precision of the system for reliable quantification. |

Structural Elucidation and Confirmation

While HPLC provides quantitative purity, it does not confirm the identity of the main peak. Spectroscopic methods are essential for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure confirmation.[10][11] For this compound, specific signals are expected.

-

¹H NMR (in DMSO-d₆):

-

A broad singlet for the N-H proton (>13 ppm).

-

A singlet for the aldehyde proton (~10 ppm).

-

A singlet for the methyl ester protons (~3.9 ppm).

-

Three aromatic protons in the 7.5-8.5 ppm region, showing characteristic coupling patterns for a 1,2,4-trisubstituted benzene ring.

-

-

¹³C NMR (in DMSO-d₆):

-

Carbonyl carbons for the aldehyde (~192 ppm), ester (~162 ppm).

-

Aromatic and indazole ring carbons (~110-145 ppm).

-

Methyl ester carbon (~52 ppm).

-

Quantitative NMR (qNMR) can also be used as a primary method for assay determination by integrating the signal of the analyte against a certified internal standard.

Mass Spectrometry (MS)

MS provides crucial molecular weight information.[5][12] When coupled with HPLC (LC-MS), it becomes a powerful tool for identifying unknown impurities.

-

Expected Ion: For the target compound (C₁₀H₈N₂O₃, MW: 204.18), high-resolution mass spectrometry (HRMS) should detect the protonated molecule [M+H]⁺ at m/z 205.0557. The high accuracy of HRMS confirms the elemental composition.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid technique to confirm the presence of key functional groups.[11]

-

Expected Absorptions:

-

N-H stretch (broad, ~3300 cm⁻¹).

-

C-H stretch (aromatic, ~3100 cm⁻¹).

-

C=O stretch (aldehyde, ~1700 cm⁻¹; ester, ~1720 cm⁻¹).

-

C=C stretch (aromatic, ~1600 cm⁻¹).

-

Impurity Profiling: Adherence to Regulatory Standards

Impurity profiling is a systematic process to identify and quantify every impurity present in the intermediate.[4][5] The ICH Q3A guidelines provide a framework for this process, defining thresholds for action.[6][8][9]

| Threshold | Limit (for max daily dose ≤ 2g/day) | Required Action |

| Reporting Threshold | ≥ 0.05% | Any impurity at or above this level must be reported. |

| Identification Threshold | > 0.10% | The structure of the impurity must be determined. |

| Qualification Threshold | > 0.15% | The impurity must be assessed for biological safety. |

Table based on ICH Q3A(R2) Guidelines.[9]

Caption: Decision tree for impurity management based on ICH Q3A thresholds.

Potential Impurities

A sound scientific appraisal of the synthesis route is required to predict potential impurities.[8][9] Common impurities could include:

-

Starting Materials: Unreacted precursors.

-

By-products: Resulting from side reactions (e.g., isomers, over-alkylation).

-

Degradation Products: Hydrolysis of the methyl ester to the corresponding carboxylic acid is a likely degradation pathway. Oxidation of the formyl group is another possibility.

References

-

AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

-

Novasol Biotech. (2024, October 1). How to detect the percentage of pharmaceutical intermediates? Retrieved from [Link]

-

European Medicines Agency. (n.d.). ICH Topic Q 3 A Impurities Testing Guideline: Impurities in New Drug Substances. Retrieved from [Link]

-

World Journal of Pharmaceutical Research. (2024, December 3). Ich guidelines for impurity profile. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) ICH GUIDELINES FOR IMPURITY PROFILE. Retrieved from [Link]

-

ChemCon GmbH. (n.d.). Identity determination and purity testing. Retrieved from [Link]

-

International Council for Harmonisation. (2006, October 25). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2). Retrieved from [Link]

-

NETZSCH Analyzing & Testing. (2020, July 22). The Importance of Purity Determination of Pharmaceuticals. Retrieved from [Link]

-

Polish Pharmaceutical Society. (n.d.). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. Retrieved from [Link]

-

Van Rompay, J. (1986). Purity determination and evaluation of new drug substances. Journal of Pharmaceutical and Biomedical Analysis, 4(6), 725-32. [Link]

-

National Institutes of Health. (2021, April 27). Synthesis and biological evaluation of indazole derivatives as anti-cancer agents. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 1H‐indazole derivatives | Download Scientific Diagram. Retrieved from [Link]

- Google Patents. (n.d.). CN119000907A - Detection method of indazole derivatives.

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

Journal of Chemical Health Risks. (2025, March 19). Vol. 15 No. 2 (2025). Retrieved from [Link]

-

Organic Syntheses. (n.d.). 1H-Indazole-3-carboxylic acid, ethyl ester - Organic Syntheses Procedure. Retrieved from [Link]

-

Beilstein Journals. (n.d.). Supporting Information Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from densi. Retrieved from [Link]

- Google Patents. (n.d.). CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine.

-

Der Pharma Chemica. (2012). Synthesis and biological evaluation of some new indazole-3-carboxamide derivatives. Retrieved from [Link]

-

PubChem. (n.d.). methyl 1H-indazole-3-carboxylate. Retrieved from [Link]

-

MDPI. (n.d.). Ethyl 5-Formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate: Synthesis, Crystal Structure, Hirshfeld Surface Analysis, and DFT Calculation. Retrieved from [Link]

-

National Institutes of Health. (n.d.). 1-Methyl-1H-indazole-3-carboxylic acid - PMC. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-formyl-1h-indazole-5-carboxylic acid (C9H6N2O3). Retrieved from [Link]

Sources

- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. Ich guidelines for impurity profile [wisdomlib.org]

- 5. arborpharmchem.com [arborpharmchem.com]

- 6. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]

- 7. researchgate.net [researchgate.net]

- 8. pharma.gally.ch [pharma.gally.ch]

- 9. database.ich.org [database.ich.org]

- 10. How to detect the percentage of pharmaceutical intermediates? - Novasol Biotech [novasolbio.com]

- 11. Identity determination and purity testing [chemcon.com]

- 12. CN119000907A - Detection method of indazole derivatives - Google Patents [patents.google.com]

A Senior Application Scientist's Guide to the Solubility of Methyl 5-Formyl-1H-Indazole-3-Carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Solubility in Drug Discovery

In the landscape of drug discovery and development, the physicochemical properties of a new chemical entity (NCE) are foundational to its success. Among these, solubility is a critical parameter that dictates the developability of a compound.[1][2] Poor solubility can lead to a cascade of challenges, including low bioavailability, erratic absorption, and difficulties in formulation, ultimately hindering a promising candidate's journey to the clinic.[2][3][4]

This guide focuses on methyl 5-formyl-1H-indazole-3-carboxylate , a heterocyclic compound that represents a class of molecules often explored in medicinal chemistry for their diverse biological activities. While specific solubility data for this exact molecule is not extensively published, this document serves as a comprehensive technical guide for researchers to:

-

Predict its solubility behavior based on molecular structure.

-

Experimentally determine its solubility in a range of relevant organic solvents.

-

Interpret the resulting data to make informed decisions in synthesis, purification, and formulation development.

The principles and protocols outlined herein are designed to be broadly applicable, providing a robust framework for characterizing the solubility of this and other complex organic molecules.

Theoretical Framework: Predicting Solubility from Molecular Structure

The adage "like dissolves like" is the cornerstone of solubility prediction.[5][6][7][8] This principle states that substances with similar polarities are more likely to be soluble in one another.[5][7][8] To anticipate the solubility of this compound, we must first dissect its molecular structure.

Molecular Structure of this compound:

Key Functional Groups and Their Influence:

-

Indazole Ring System: This bicyclic aromatic system is relatively nonpolar but contains two nitrogen atoms. The pyrrolic-type nitrogen (-NH-) can act as a hydrogen bond donor, while the pyridinic-type nitrogen (-N=) can act as a hydrogen bond acceptor. This duality imparts a degree of polarity.

-

Methyl Ester (-COOCH₃): This group is polar. The carbonyl oxygen is a strong hydrogen bond acceptor.

-

Formyl Group (-CHO): The aldehyde group is also polar due to the carbonyl C=O bond, and the oxygen can act as a hydrogen bond acceptor.

Overall Polarity Assessment:

The molecule possesses a rigid, fused aromatic core, which contributes to a higher melting point (a related physical property is a melting point of 162-163°C for the parent compound, methyl 1H-indazole-3-carboxylate) and potentially limits solubility.[9] However, the presence of three distinct polar functional groups capable of hydrogen bonding suggests that the molecule is not entirely nonpolar. It can be classified as a polar molecule .

Predicted Solubility in Different Solvent Classes:

-

Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is expected to be low . The strong intermolecular forces (hydrogen bonding and dipole-dipole interactions) within the crystalline solute are unlikely to be overcome by the weak van der Waals forces offered by nonpolar solvents.[5]

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): Solubility is predicted to be moderate to high . These solvents have polar bonds and can engage in dipole-dipole interactions with the solute. Solvents like DMF and DMSO are particularly effective as they are strong hydrogen bond acceptors and have high dielectric constants, which helps to solvate the polar functional groups of the molecule.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Water): Solubility in alcohols like methanol and ethanol is expected to be moderate . These solvents can act as both hydrogen bond donors and acceptors, effectively interacting with the ester, formyl, and indazole groups. Aqueous solubility is likely to be very low . While the molecule has hydrogen bonding capabilities, the large, relatively nonpolar aromatic surface area will likely dominate, making it poorly water-soluble, a common challenge for over 40% of NCEs.[3][4]

Experimental Determination of Equilibrium Solubility

Theoretical predictions must be validated by empirical data. The most reliable method for determining solubility is the shake-flask method , which measures the equilibrium solubility of a compound in a given solvent at a specific temperature.[10] The goal is to create a saturated solution, where the rate of dissolution equals the rate of precipitation, and then quantify the concentration of the dissolved solute.[11]

Materials and Equipment

-

Solute: this compound (purity >98%)

-

Solvents: A representative panel of solvents (e.g., Hexane, Toluene, Dichloromethane, Ethyl Acetate, Acetone, Methanol, Ethanol, Dimethyl Sulfoxide).

-

Equipment:

-

Analytical balance (4-decimal place)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Centrifuge

-

Syringes and 0.45 µm syringe filters (ensure filter material is compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

-

Experimental Workflow

The following diagram outlines the self-validating protocol for determining equilibrium solubility.

Caption: Decision-making flowchart based on solubility data.

-

For Synthesis and Purification: A solvent that provides high solubility at reflux but lower solubility at room temperature is ideal for recrystallization. For example, if the compound is highly soluble in hot acetone but poorly soluble in cold acetone, this would be an excellent choice for purification.

-

For In Vitro Screening: For biological assays, compounds are typically stored in a high-concentration stock solution, usually in DMSO. [12]The data will confirm if DMSO is a suitable choice and will define the upper concentration limit for this stock solution. It is crucial that the final concentration in the aqueous assay buffer is significantly below the compound's aqueous solubility to prevent precipitation, which can lead to erroneous results. [13]* For Formulation Development: The solubility in various pharmaceutically acceptable solvents provides a starting point for developing liquid or parenteral formulations. For oral formulations, low aqueous solubility is a major red flag that may necessitate enabling technologies like amorphous solid dispersions or particle size reduction. [4]

Conclusion: From Data to Insight

Determining the solubility of a novel compound like this compound is not merely a data collection exercise; it is a fundamental step in understanding its chemical behavior and assessing its potential as a drug candidate. By combining theoretical structural analysis with rigorous experimental measurement, researchers can proactively address challenges and strategically guide the development process. The protocols and frameworks provided in this guide ensure that the solubility data generated is not only accurate and reliable but also directly translatable into actionable insights for the entire drug discovery team.

References

-

Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Retrieved from [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]

-

University of Toronto. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Demir, S., & Duman, M. (2015). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Marmara Pharmaceutical Journal, 19(1), 57-62. Retrieved from [Link]

-

YouTube. (2025, December 17). How Does Solvent Polarity Impact Compound Solubility? Retrieved from [Link]

-

IntechOpen. (2020, May 11). The Importance of Solubility for New Drug Molecules. Retrieved from [Link]

-

Institute of Science, Nagpur. (n.d.). Identification of Organic Compound by Organic Qualitative Analysis. Retrieved from [Link]

-

Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

-

ResearchGate. (n.d.). Principles of Solubility and Solutions. Retrieved from [Link]

-

Sciforum. (n.d.). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Retrieved from [Link]

-

PubChem. (n.d.). methyl 1H-indazole-3-carboxylate. Retrieved from [Link]

-

Unknown. (n.d.). DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. Retrieved from [Link]

-

Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

ChemistryTalk. (n.d.). Solubility and Polarity. Retrieved from [Link]

-

Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

ScienceDirect. (2015, November 20). CHAPTER 2: Role of Solubility, Permeability and Absorption in Drug Discovery and Development. Retrieved from [Link]

-

YouTube. (2025, December 3). How Do Polar Solvents Dissolve Polar Solutes? Retrieved from [Link]

Sources

- 1. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 2. ascendiacdmo.com [ascendiacdmo.com]

- 3. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ucd.ie [ucd.ie]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. 1H-indazole-3-carboxylic acid methyl ester | 43120-28-1 [chemicalbook.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. improvedpharma.com [improvedpharma.com]

- 12. sciforum.net [sciforum.net]

- 13. books.rsc.org [books.rsc.org]

stability and storage conditions for methyl 5-formyl-1H-indazole-3-carboxylate

An In-Depth Technical Guide Subject: A Comprehensive Guide to the Stability and Storage of Methyl 5-formyl-1H-indazole-3-carboxylate

Abstract

This compound is a heterocyclic compound with significant potential as a versatile building block in medicinal chemistry and drug discovery. Its utility, however, is intrinsically linked to its chemical integrity. This guide provides a comprehensive analysis of the factors governing the stability of this molecule. By examining its constituent functional groups—an indazole core, a methyl ester, and an aromatic aldehyde—we predict its primary degradation pathways, including hydrolysis, oxidation, and potential photolysis. Based on this analysis, we establish detailed protocols for optimal storage and handling to ensure its long-term viability. Furthermore, this document outlines a robust framework for conducting forced degradation studies, enabling researchers to empirically validate stability and identify potential degradants, a critical step in any drug development pipeline.[1][2]

Introduction: The Imperative of Chemical Stability

In the realm of pharmaceutical research, the stability of an active pharmaceutical ingredient (API) or a key intermediate is a cornerstone of safety, efficacy, and reproducibility.[3] The molecule this compound, featuring a reactive aldehyde and a hydrolyzable ester, is a prime candidate for degradation if not handled and stored with precision. Understanding its chemical liabilities is not merely an academic exercise; it is essential for ensuring the validity of experimental results, developing stable formulations, and defining an appropriate shelf life.[3][4] This guide serves as a proactive tool for researchers, providing the foundational knowledge and practical methodologies required to maintain the integrity of this valuable chemical entity.

Structural Analysis and Physicochemical Properties

The stability profile of this compound is dictated by the interplay of its three key functional groups. A thorough understanding of their individual reactivities is the first step in predicting and mitigating degradation.

Caption: Chemical structure and key functional groups.

-

Indazole Ring: This bicyclic aromatic heterocycle forms the core of the molecule. While generally stable, the N-H proton is weakly acidic and can be a site for derivatization or interaction. The aromatic system itself can be susceptible to photolytic degradation under high-energy light.[5]

-

Formyl (Aldehyde) Group: This is the most reactive center of the molecule. Aromatic aldehydes are known to be sensitive to oxidation, readily converting to the corresponding carboxylic acid.[6] They can also participate in condensation reactions and are potentially sensitive to light.[4] The electron-withdrawing nature of the aldehyde can influence the reactivity of the entire ring system.[7]

-

Methyl Ester Group: Esters are classic targets for hydrolysis, a reaction catalyzed by both acids and bases, which would yield the corresponding carboxylic acid and methanol.[8] The presence of moisture is a critical factor in this degradation pathway.

Predicted Degradation Pathways

Based on the structural analysis, we can anticipate several primary degradation pathways under stress conditions. These pathways are crucial for developing stability-indicating analytical methods and for defining proper storage conditions.[1]

Caption: Predicted primary degradation pathways.

Hydrolytic Degradation

Hydrolysis of the methyl ester is a highly probable degradation route, especially in the presence of moisture combined with acidic or basic conditions.[9]

-

Acid-Catalyzed Hydrolysis: Protonation of the ester carbonyl oxygen makes it more electrophilic and susceptible to nucleophilic attack by water.

-

Base-Catalyzed (Saponification) Hydrolysis: Direct nucleophilic attack of a hydroxide ion on the ester carbonyl is a rapid and generally irreversible process that yields the carboxylate salt.

Oxidative Degradation

The aldehyde functional group is highly susceptible to oxidation.

-

Auto-oxidation: In the presence of atmospheric oxygen, particularly when exposed to light or trace metal ions, the formyl group can be oxidized to a carboxylic acid.

-

Chemical Oxidation: Strong oxidizing agents, such as hydrogen peroxide (H₂O₂), which are commonly used in forced degradation studies, will readily effect this transformation.[4][9]

Photodegradation

Compounds containing carbonyl groups and aromatic systems can be photosensitive.[4]

-

Exposure to high-intensity light, particularly in the UV spectrum, can provide the energy needed to initiate degradation reactions. This could involve photo-oxidation, where light accelerates the oxidation of the aldehyde.[4] ICH Q1B guidelines recommend a minimum exposure of 1.2 million lux hours and 200 watt hours/m² for photostability testing.[4]

Recommended Storage and Handling Conditions

To minimize degradation and ensure the long-term integrity of this compound, adherence to strict storage and handling protocols is mandatory. The following conditions are derived from its chemical liabilities.

| Parameter | Recommended Condition | Rationale |

| Temperature | 0-8°C or lower (e.g., -20°C for long-term).[10][11][12] | Reduces the rate of all chemical reactions, including hydrolysis and oxidation. Prevents thermal degradation. |

| Atmosphere | Store under an inert gas (Argon or Nitrogen). | Prevents oxidation of the highly sensitive aldehyde group by atmospheric oxygen. |

| Light | Protect from light. Store in amber vials or in the dark. | Avoids photolytic degradation and photo-oxidation.[4] |

| Moisture | Store in a dry, well-ventilated place. Keep container tightly closed.[13] | Minimizes water availability for ester hydrolysis. |

| pH | Avoid contact with strong acids and bases. | Prevents catalysis of ester hydrolysis. |

| Handling | Handle in a well-ventilated area. Wear appropriate PPE (gloves, eye protection).[13][14] | Standard good laboratory practice to ensure user safety. |

| Incompatibilities | Strong oxidizing agents, strong acids, strong bases. | These materials will directly cause rapid degradation of the compound. |

Protocol: Forced Degradation Study Framework

A forced degradation or stress testing study is essential to identify likely degradation products, understand the intrinsic stability of the molecule, and develop a stability-indicating analytical method.[1] The goal is to achieve 5-20% degradation of the active substance.[9]

Caption: Experimental workflow for a forced degradation study.

Experimental Protocol

-

Preparation of Stock Solution:

-

Application of Stress Conditions (in parallel):

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M HCl. Incubate at an elevated temperature (e.g., 50-70°C).[3][9] Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours).

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M to 1 M NaOH. Maintain at room temperature due to the higher reactivity. Withdraw aliquots at shorter time intervals.

-

Oxidative Degradation: Mix the stock solution with an equal volume of a dilute hydrogen peroxide solution (e.g., 3%). Maintain at room temperature and protect from light.[3] Withdraw aliquots over time.

-

Thermal Degradation: Expose the solid compound to dry heat at a temperature higher than recommended for accelerated stability testing (e.g., 80°C).[4] Dissolve samples at different time points for analysis.

-

Photolytic Degradation: Expose both the solid compound and the stock solution to a light source compliant with ICH Q1B guidelines.[4] A control sample should be wrapped in aluminum foil to shield it from light.

-

-

Sample Quenching/Neutralization:

-

Causality: This step is critical to halt the degradation reaction at the specific time point, ensuring an accurate snapshot of the degradation profile.

-

For acid-stressed samples, neutralize with an equimolar amount of NaOH.

-

For base-stressed samples, neutralize with an equimolar amount of HCl. This prevents further degradation during analysis.[1]

-

-

Analytical Method:

-

Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method, typically with UV-Vis (PDA) and Mass Spectrometric (MS) detection.

-

The method must be capable of separating the parent compound from all major degradation products. Peak purity analysis is essential to ensure new peaks are not co-eluting.

-

Conclusion

This compound is a compound of significant synthetic value, but its chemical stability is contingent on rigorous control of its environment. The primary liabilities are the aldehyde group's propensity for oxidation and the methyl ester's susceptibility to hydrolysis. By adhering to the recommended storage conditions—cool, dry, dark, and under an inert atmosphere—researchers can effectively preserve the integrity of this molecule. The provided forced degradation framework offers a reliable methodology for empirically determining its stability profile, a necessary endeavor for its application in regulated research and development environments.

References

- Forced Degradation Studies. (2016-12-14). MedCrave online.

- 1-Methyl-1H-indazole-3-carboxylic acid - SAFETY DATA SHEET. (2010-04-10). Thermo Fisher Scientific.

- A Brief Study on Forced Degradation Studies with Regulatory Guidance. World Journal of Pharmacy and Pharmaceutical Sciences.

- Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. (2023-06-14).

- Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency.

- Development of forced degradation and stability indicating studies of drugs—A review.

- Forced Degradation Study: An Important Tool in Drug Development. (2014-01). Asian Journal of Research in Chemistry.

- 5-Methyl-1H-indazole-3-carboxylic acid - Safety D

- Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline.

- Methyl 5-hydroxy-1H-indazole-3-carboxyl

- Indazole-3-carboxylic acid - Safety D

- 1-Methyl-1H-indazole-3-carboxylic acid | Biochemical Reagent. MedChemExpress.